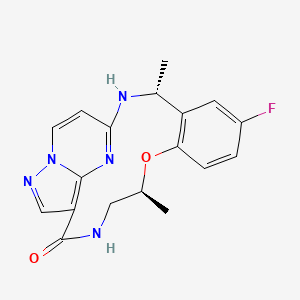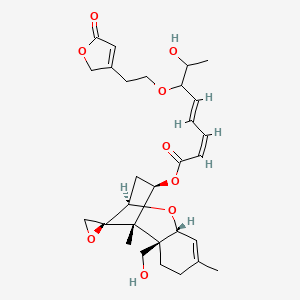
RYL-552
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RYL-552 is a novel potent PfNDH2 inhibitor.
Scientific Research Applications
Antimalarial Drug Development
RYL-552 has been studied for its potential in antimalarial drug development. Specifically, it's investigated for its action against Plasmodium falciparum type II NADH dehydrogenases (NDH-2). RYL-552's association with NDH-2 affects the global motion of the enzyme, leading to reduced electron transfer efficiency, which is a promising mechanism for antimalarial drug design. This research provides insight for future drug development based on NDH-2 structure and respiratory chain electron transfer mechanism (Xie et al., 2019).
Target Identification for Antimalarial Inhibitors
Another significant application of RYL-552 is in the target elucidation of Plasmodium falciparum's NADH-ubiquinone oxidoreductase (PfNDH2), a key protein in malaria treatment. The study of RYL-552 bound to PfNDH2 has revealed new structural information, leading to the understanding of its potential allosteric mechanism. These findings are crucial for drug development against malaria, especially for drug-resistant strains, and may have implications for other NDH2-containing pathogens like Mycobacterium tuberculosis (Yang et al., 2017).
properties
CAS RN |
1801444-56-3 |
|---|---|
Product Name |
RYL-552 |
Molecular Formula |
C24H17F4NO2 |
Molecular Weight |
427.3986 |
IUPAC Name |
5-Fluoro-3-methyl-2-(4-(4-(trifluoromethoxy)benzyl)phenyl)quinolin-4(1H)-one |
InChI |
InChI=1S/C24H17F4NO2/c1-14-22(29-20-4-2-3-19(25)21(20)23(14)30)17-9-5-15(6-10-17)13-16-7-11-18(12-8-16)31-24(26,27)28/h2-12H,13H2,1H3,(H,29,30) |
InChI Key |
OPUNZJHITPCTFC-UHFFFAOYSA-N |
SMILES |
O=C1C(C)=C(C2=CC=C(CC3=CC=C(OC(F)(F)F)C=C3)C=C2)NC4=C1C(F)=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
RYL-552 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



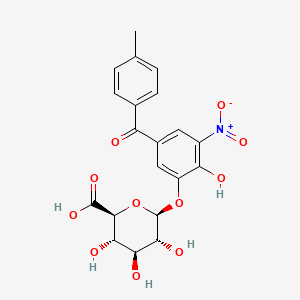
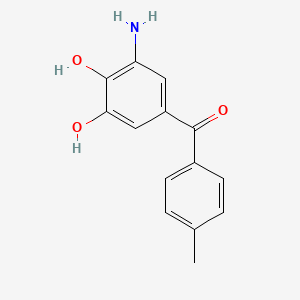
![(3S)-4-[[(4R)-4-(2-chloro-4-fluorophenyl)-5-methoxycarbonyl-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidin-6-yl]methyl]morpholine-3-carboxylic acid](/img/structure/B610539.png)
![6-{[(1r,2s)-2-Aminocyclohexyl]amino}-4-[(5,6-Dimethylpyridin-2-Yl)amino]pyridazine-3-Carboxamide](/img/structure/B610541.png)
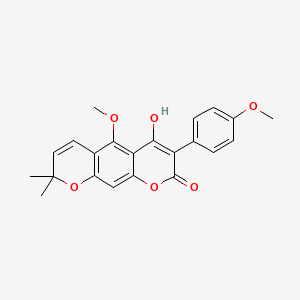
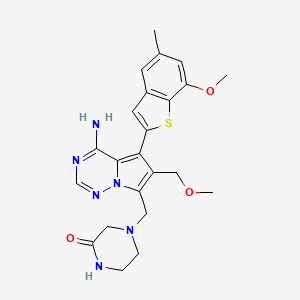
![N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide](/img/structure/B610554.png)
